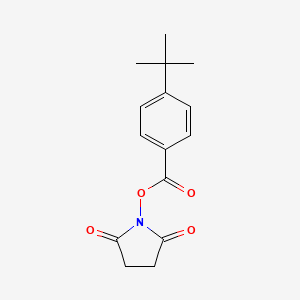

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)11-6-4-10(5-7-11)14(19)20-16-12(17)8-9-13(16)18/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGSBZURLICCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate typically involves the reaction of pyrrolidine-2,5-dione with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate (CAS 91990-88-4): Features a benzoyl (C₆H₅CO-) group instead of tert-butyl, introducing a planar aromatic ketone .

2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate (CAS 97427-71-9): Contains a pyrenyl group, a polyaromatic hydrocarbon, attached via a butanoate linker .

Physicochemical Properties

- Solubility : The tert-butyl group enhances lipophilicity, likely reducing water solubility compared to the benzoyl analog, which may exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). The pyrenyl analog’s large aromatic system further decreases solubility .

- Stability : Steric shielding from the tert-butyl group may slow hydrolysis of the NHS ester, extending shelf-life under ambient conditions. In contrast, the electron-withdrawing benzoyl group could accelerate reactivity but reduce stability .

Research Findings and Trends

- Steric Effects: Bulky substituents (e.g., tert-butyl) in NHS esters are increasingly explored for stabilizing reactive intermediates in bioconjugation, as noted in recent methodologies .

- Electron-Deficient Systems : Analogs with electron-withdrawing groups (e.g., benzoyl) show higher reactivity in peptide synthesis but require stringent storage conditions .

- Polyaromatic Systems : Pyrenyl-containing NHS esters are niche tools for fluorescence studies, though their synthetic complexity and solubility challenges limit broad adoption .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (CAS No. 141537-23-7) is a compound characterized by its pyrrolidine-2,5-dione core structure, which is significant in medicinal chemistry due to its potential biological activities. The addition of a tert-butylphenyl group enhances the compound's stability and lipophilicity, making it a candidate for various therapeutic applications.

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.304 g/mol

- InChI Key : WDHGSBZURLICCZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine-2,5-dione with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine, carried out in dichloromethane at room temperature. Purification is generally achieved through column chromatography.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and leading to various biological effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects in various conditions, including cancer and inflammation.

Anticonvulsant Activity

A study on related compounds within the pyrrolidine-2,5-dione class highlighted their anticonvulsant properties. For instance:

- Study Design : The anticonvulsant properties were evaluated using several animal models including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test.

- Results : Compounds similar to this compound showed significant protective effects against seizures in these models, indicating potential for treating epilepsy .

Analgesic Properties

The compound's derivatives have also been evaluated for analgesic activity:

- Study Findings : In models of tonic pain and neuropathic pain, certain derivatives demonstrated significant analgesic effects, suggesting that modifications to the core structure can enhance efficacy against pain .

Data Table: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in pathological processes. This inhibition alters biochemical pathways that are crucial for disease progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, and how are reaction conditions optimized?

- The synthesis typically involves activating the carboxyl group of 4-(tert-butyl)benzoic acid using 2,5-dioxopyrrolidin-1-yl (succinimidyl) esters. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., DCC or EDC) to form the active ester intermediate under anhydrous conditions .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .

- Purification : Chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. How is the structural integrity of this compound confirmed in academic research?

- Spectroscopic techniques :

- NMR (¹H/¹³C) confirms regiochemistry and tert-butyl group positioning .

- FT-IR verifies ester carbonyl stretches (~1740 cm⁻¹) and absence of residual carboxylic acid .

Q. What are the primary applications of this compound in experimental design?

- Bioconjugation : The succinimidyl ester reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, enabling protein labeling .

- Photoaffinity probes : Derivatives with diazirine or trifluoromethyl groups (e.g., CAS 87736-89-8) are used in photo-cross-linking studies to map protein interactions .

- Small-molecule prodrugs : The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Orthogonal validation : Compare yields using alternative coupling reagents (e.g., HATU vs. EDC) to identify reagent-specific inefficiencies .

- Impurity profiling : LC-MS or HPLC detects side products (e.g., hydrolyzed esters), guiding solvent optimization (e.g., anhydrous DMF over THF) .

- Kinetic studies : Monitor reaction progress via in situ IR to pinpoint optimal quenching times .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

- Electrophilicity : The electron-withdrawing dioxopyrrolidinyl group increases the electrophilicity of the carbonyl carbon, accelerating amine attacks .

- Steric effects : The tert-butyl group may hinder nucleophilic access, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .

- pH dependence : Reactions are typically performed at pH 8–9 (using TEA or DIEA) to deprotonate amine nucleophiles without ester hydrolysis .

Q. What challenges arise when assessing its biological activity, and how are they mitigated?

- Solubility limitations : The hydrophobic tert-butyl group reduces aqueous solubility. Solutions include:

- Cosolvent systems : Use DMSO:water (≤10%) for in vitro assays .

- Prodrug modifications : Introduce phosphate or PEG groups for in vivo studies .

- Off-target effects : Competitive inhibition assays (e.g., with PI3K/Akt inhibitors) distinguish specific pathway modulation .

Q. How are advanced analytical methods employed to detect trace impurities?

- UPLC-MS/MS : Detects impurities at ppm levels, particularly hydrolyzed byproducts or residual coupling reagents .

- DSC/TGA : Evaluates thermal stability and identifies polymorphic forms affecting bioavailability .

- Chiral HPLC : Resolves enantiomeric impurities in stereospecific derivatives .

Methodological Considerations for Data Contradiction Analysis

Q. Why do discrepancies occur in reported biological activities, and how are they addressed?

- Cell line variability : Activity against PI3K/Akt pathways may differ due to mutation status (e.g., PTEN-null vs. wild-type cells). Validate using isogenic cell pairs .

- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize protocols (e.g., ADP-Glo™ Kinase Assay) .

- Metabolic stability : Hepatic metabolism in animal models reduces efficacy. Use stable isotopes (e.g., ¹³C-labeled analogs) for pharmacokinetic tracking .

Q. What strategies optimize reaction scalability without compromising purity?

- Flow chemistry : Continuous synthesis minimizes batch-to-batch variability and improves heat management for exothermic reactions .

- DoE (Design of Experiments) : Statistically models variables (e.g., stoichiometry, solvent volume) to maximize yield and purity .

- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR™ enable real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.